molecular formula C19H25N7O2 B12168823 N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12168823
M. Wt: 383.4 g/mol
InChI Key: ZHYNWMKEIVVETA-UHFFFAOYSA-N
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Description

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole core, a tetrazole ring, and a cyclohexane carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxyethyl Group: This step involves alkylation of the benzimidazole nitrogen with 2-methoxyethyl chloride in the presence of a base.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Cyclohexanecarboxamide: The final step involves coupling the benzimidazole-tetrazole intermediate with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and tetrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole and tetrazole rings.

    Reduction: Reduced forms of the benzimidazole and tetrazole rings.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole and tetrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Properties

Molecular Formula

C19H25N7O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H25N7O2/c1-28-12-11-25-16-8-4-3-7-15(16)22-17(25)13-20-18(27)19(9-5-2-6-10-19)26-14-21-23-24-26/h3-4,7-8,14H,2,5-6,9-13H2,1H3,(H,20,27)

InChI Key

ZHYNWMKEIVVETA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CNC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

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